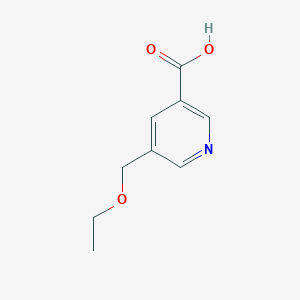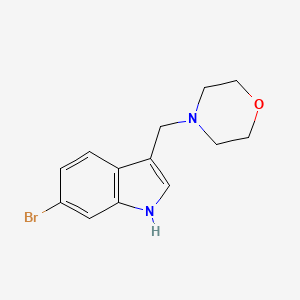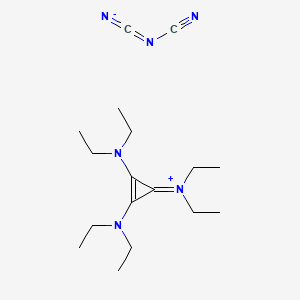
Pyridinium o-iodoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium o-iodoxybenzoate: is a chemical compound known for its role as an oxidizing agent in organic synthesis. It is a complex formed between pyridine and o-iodoxybenzoic acid. The compound is recognized for its stability and effectiveness in various oxidation reactions, making it a valuable reagent in synthetic chemistry .
Mechanism of Action
Target of Action
Pyridinium o-iodoxybenzoate, also known as 1-oxido-1-oxo-1lambda5,2-benziodoxol-3-one;pyridin-1-ium or 1-Hydroxy-1,2-benziodoxol-3-one 1-oxide pyridinium complex, primarily targets acetylcholinesterase (AChE) . AChE is an essential enzyme that plays a crucial role in neurotransmission .
Mode of Action
The compound acts by reactivating AChE that has been inhibited by organophosphorus agents . Organophosphorus compounds first phosphorylate the serine hydroxyl group at the active site of AChE, leading to the inactivation of this essential enzyme .
Biochemical Pathways
The inhibition of AChE results in the accumulation of acetylcholine at cholinergic receptor sites. This leads to continuous stimulation of cholinergic fibers throughout the central and peripheral nervous systems . The reactivation of AChE by this compound helps to restore normal neurotransmission by reducing the excess acetylcholine .
Result of Action
The primary result of this compound’s action is the reactivation of AChE, leading to the restoration of normal neurotransmission . This can alleviate the symptoms of poisoning with organophosphorus compounds, which include respiratory failure resulting from paralysis of the diaphragm and intercostal muscles, depression of the brain respiratory center, bronchospasm, and excessive bronchial secretions .
Biochemical Analysis
Biochemical Properties
The role of Pyridinium o-iodoxybenzoate in biochemical reactions is significant. It is known for its synthetic routes, reactivity, and importance as pyridinium ionic liquids . It interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium o-iodoxybenzoate can be synthesized through the reaction of o-iodoxybenzoic acid with pyridine. The reaction typically involves mixing equimolar amounts of o-iodoxybenzoic acid and pyridine in an appropriate solvent, such as acetonitrile, under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridinium o-iodoxybenzoate primarily undergoes oxidation reactions. It is known for its ability to oxidize alcohols to aldehydes or ketones and to oxidize sulfides to sulfoxides or sulfones .
Common Reagents and Conditions: The compound is often used in conjunction with solvents like dichloromethane or acetonitrile. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific substrate and desired product .
Major Products Formed:
- Oxidation of primary alcohols to aldehydes
- Oxidation of secondary alcohols to ketones
- Oxidation of sulfides to sulfoxides or sulfones
Scientific Research Applications
Chemistry: In chemistry, pyridinium o-iodoxybenzoate is widely used as an oxidizing agent in organic synthesis. It is valued for its selectivity and mild reaction conditions, which help in preserving sensitive functional groups during oxidation .
Biology and Medicine: Its ability to selectively oxidize specific functional groups can be leveraged in the modification of biologically active molecules .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as an oxidizing agent is crucial in the production of various intermediates and active pharmaceutical ingredients .
Comparison with Similar Compounds
- o-Iodoxybenzoic acid
- Pyridinium chlorochromate
- Pyridinium dichromate
Comparison: Pyridinium o-iodoxybenzoate is unique in its stability and selectivity compared to other oxidizing agents. Unlike pyridinium chlorochromate and pyridinium dichromate, which are highly toxic and hazardous, this compound offers a safer alternative with comparable or superior efficacy in oxidation reactions .
Conclusion
This compound is a versatile and valuable compound in the field of organic synthesis. Its stability, selectivity, and effectiveness as an oxidizing agent make it a preferred choice for various applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its significance and utility.
Properties
IUPAC Name |
1-oxido-1-oxo-1λ5,2-benziodoxol-3-one;pyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO4.C5H5N/c9-7-5-3-1-2-4-6(5)8(10,11)12-7;1-2-4-6-5-3-1/h1-4H,(H,10,11);1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZNBOGIALICGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C1=CC=C2C(=C1)C(=O)OI2(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380548-11-7 |
Source


|
| Record name | 1380548-11-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)




![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)



![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)

